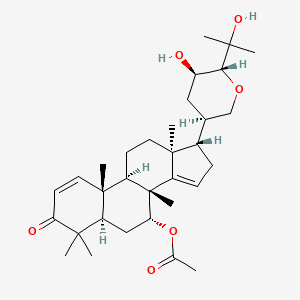
Grandifoliolenone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Grandifoliolenone is a natural product found in Toona sinensis and Neobeguea mahafalensis with data available.
Aplicaciones Científicas De Investigación
Isolation and Characterization
Grandifoliolenone is a triterpenoid isolated from the seed shells of Neobegueae mahafalensis, a plant belonging to the Meliaceae family. The hexane extract of the seed shells yielded grandifoliolenone along with other triterpenoids and limonoids (Naidoo et al., 2003). This highlights the potential of grandifoliolenone as a candidate for further pharmacological and biological studies due to its natural occurrence in medicinal plants.
Hepatoprotective Properties
In research focusing on the hepatoprotective effects of plant extracts, Khaya grandifoliola (Meliaceae) was traditionally used in medicine for treating liver-related diseases. The study investigated the synergistic effect of the active fractions of Khaya grandifoliola and Entada africana on primary rat hepatocytes against paracetamol-induced toxicity. The results indicated that the methylene chloride/methanol fractions of K. grandifoliola were found to be the most hepato-protective, comparable to the standard silymarin. These findings suggest a potential application of grandifoliolenone in the protection and treatment of liver diseases (Njayou et al., 2016).
Antioxidant and Anti-inflammatory Activities
Grandifoliolenone, along with other limonoids from Khaya grandifoliola, has shown promising in vitro antimalarial activity against Plasmodium falciparum. The study identified that certain limonoids, including grandifoliolenone, were active with low IC50 values, indicating their potential as antimalarial agents. This activity is significant as it contributes to the understanding of the therapeutic potentials of grandifoliolenone in treating malaria and other diseases related to oxidative stress and inflammation (Bickii et al., 2000).
Propiedades
Número CAS |
18524-60-2 |
|---|---|
Nombre del producto |
Grandifoliolenone |
Fórmula molecular |
C32H48O6 |
Peso molecular |
528.73 |
Nombre IUPAC |
[(5R,7R,8R,9R,10R,13S,17S)-17-[(3R,5R,6R)-5-hydroxy-6-(2-hydroxypropan-2-yl)oxan-3-yl]-4,4,8,10,13-pentamethyl-3-oxo-5,6,7,9,11,12,16,17-octahydrocyclopenta[a]phenanthren-7-yl] acetate |
InChI |
InChI=1S/C32H48O6/c1-18(33)38-26-16-24-28(2,3)25(35)12-14-31(24,7)23-11-13-30(6)20(9-10-22(30)32(23,26)8)19-15-21(34)27(37-17-19)29(4,5)36/h10,12,14,19-21,23-24,26-27,34,36H,9,11,13,15-17H2,1-8H3/t19-,20-,21+,23+,24-,26+,27+,30-,31+,32-/m0/s1 |
Clave InChI |
XDSCBKRFIHUOTA-FKUFITTHSA-N |
SMILES |
CC(=O)OC1CC2C(C(=O)C=CC2(C3C1(C4=CCC(C4(CC3)C)C5CC(C(OC5)C(C)(C)O)O)C)C)(C)C |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




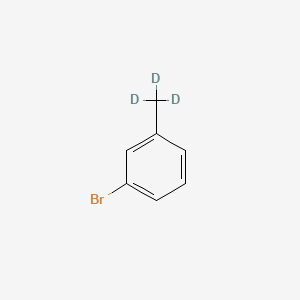
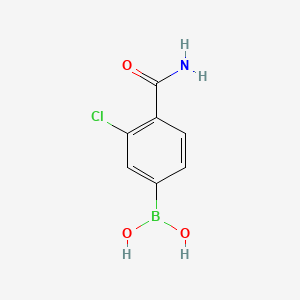
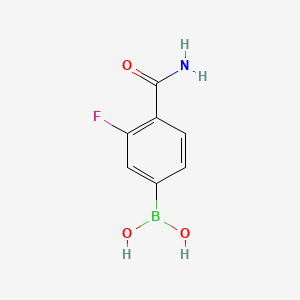
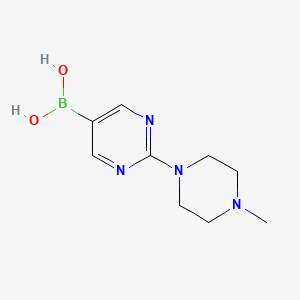
![(10aR,10bR)-4a,7,7,10a-tetramethyl-1,2,3,5,8,9,10,10b-octahydrobenzo[f]chromene](/img/structure/B580179.png)
![Tert-butyl 2,6-diazaspiro[3.4]octane-2-carboxylate](/img/structure/B580180.png)
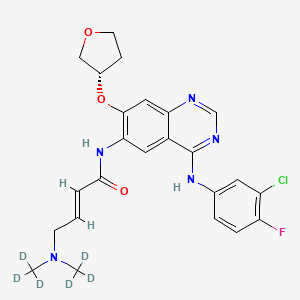
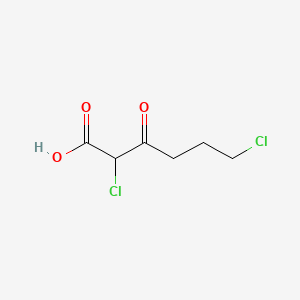


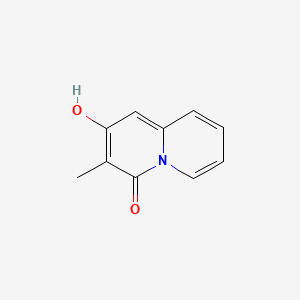
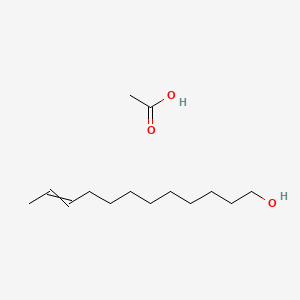
![5-Fluoro-1H-pyrazolo[4,3-B]pyridine](/img/structure/B580193.png)